molecular formula C22H23N5O2 B12165693 3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide

3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide

Cat. No.: B12165693
M. Wt: 389.4 g/mol
InChI Key: FDFNWTZAFPCTLU-UHFFFAOYSA-N
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Description

3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide is a complex organic compound that features an indole core, a triazole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring can be formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Coupling Reactions: The final step involves coupling the indole and triazole intermediates with the methoxyphenyl group using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can occur at the triazole ring, potentially converting it to a dihydrotriazole derivative.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its complex structure, which may interact with various biological targets.

    Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Industry: It can be used in the synthesis of advanced materials or as a precursor for other complex organic compounds.

Mechanism of Action

The mechanism of action of 3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core may interact with tryptophan-binding sites, while the triazole ring can form hydrogen bonds with active site residues. This dual interaction can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Fluorodeschloroketamine: A dissociative anesthetic with a similar indole core.

    Methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-[4-(2-furoyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate: A compound with a similar indole and phenyl structure.

Uniqueness

What sets 3-(1H-indol-3-yl)-N-{5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl}propanamide apart is its combination of an indole core, a triazole ring, and a methoxyphenyl group, which provides a unique set of chemical and biological properties. This combination allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H23N5O2

Molecular Weight

389.4 g/mol

IUPAC Name

3-(1H-indol-3-yl)-N-[5-[2-(4-methoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]propanamide

InChI

InChI=1S/C22H23N5O2/c1-29-17-10-6-15(7-11-17)8-12-20-24-22(27-26-20)25-21(28)13-9-16-14-23-19-5-3-2-4-18(16)19/h2-7,10-11,14,23H,8-9,12-13H2,1H3,(H2,24,25,26,27,28)

InChI Key

FDFNWTZAFPCTLU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCC2=NC(=NN2)NC(=O)CCC3=CNC4=CC=CC=C43

Origin of Product

United States

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